molecular formula C26H38N2O4 B145028 alnespirone CAS No. 138277-78-8

alnespirone

Katalognummer: B145028
CAS-Nummer: 138277-78-8
Molekulargewicht: 442.6 g/mol
InChI-Schlüssel: DLLULNTXJPATBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

alnespirone is a complex organic compound with the molecular formula C26H38N2O4 and a molecular weight of 442.6 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a chroman moiety and an azaspirodecane core. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

The synthesis of alnespirone involves multiple steps, typically starting with the preparation of the chroman moiety. The chroman derivative is then reacted with a propylamine derivative under specific conditions to form the intermediate. This intermediate undergoes further reactions, including spirocyclization, to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Analyse Chemischer Reaktionen

alnespirone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anti-Aggressive Effects

Alnespirone has been studied for its selective anti-aggressive properties. Research indicates that it effectively suppresses offensive aggression in animal models without causing significant sedative side effects. In a study involving resident-intruder tests with wild-type rats, this compound demonstrated a dose-dependent decrease in offensive aggressive behavior, making it a promising candidate for managing aggression-related disorders.

Key Findings:

  • Effectiveness: this compound's ID50 for reducing offensive aggression was found to be 1.24 mg/kg, showing it is less potent than some other 5-HT1A agonists but offers a more favorable side effect profile .
  • Mechanism: The anti-aggressive effects are mediated through the activation of somatodendritic 5-HT1A autoreceptors in the raphe nuclei, which play a crucial role in modulating aggressive behavior .

Adjunctive Therapy in Schizophrenia

This compound has also been explored as an adjunctive therapy for patients with schizophrenia. As a 5-HT1A partial agonist, it may enhance the efficacy of antipsychotic medications, potentially improving overall psychopathology.

Clinical Insights:

  • Study Overview: A systematic review and meta-analysis of randomized controlled trials indicated that 5-HT1A partial agonists like this compound significantly improve overall symptoms in schizophrenia patients when used alongside antipsychotics .
  • Efficacy Metrics: The analysis showed a standardized mean difference (s.m.d.) of -0.46 (CI = -0.79 to -0.13), indicating a statistically significant improvement compared to placebo .

Role in Depression Management

The therapeutic potential of this compound extends to the treatment of depression, particularly in enhancing the effects of selective serotonin reuptake inhibitors (SSRIs). Its action on 5-HT1A receptors may help accelerate the antidepressant response.

Research Findings:

  • Mechanism of Action: this compound's interaction with 5-HT1A receptors could facilitate increased serotonin transmission, which is crucial for mood regulation .
  • Combination Therapy: Studies suggest that combining this compound with SSRIs may lead to a more rapid onset of antidepressant effects, although specific clinical trials are needed to validate these findings further .

Wirkmechanismus

The mechanism of action of alnespirone involves its interaction with specific molecular targets and pathways. The chroman moiety may interact with enzymes or receptors, modulating their activity. The azaspirodecane core can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

alnespirone can be compared with other similar compounds, such as:

  • 8-[4-[Propyl(5-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione
  • 8-[4-[3,4-Dihydro-5-methoxy-2H-1-benzopyran-3-yl(propyl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione

These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of the chroman and azaspirodecane moieties in this compound contributes to its distinct properties and potential advantages in research and industry .

Eigenschaften

IUPAC Name

8-[4-[(5-methoxy-3,4-dihydro-2H-chromen-3-yl)-propylamino]butyl]-8-azaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O4/c1-3-13-27(20-16-21-22(31-2)9-8-10-23(21)32-19-20)14-6-7-15-28-24(29)17-26(18-25(28)30)11-4-5-12-26/h8-10,20H,3-7,11-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLULNTXJPATBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCCN1C(=O)CC2(CCCC2)CC1=O)C3CC4=C(C=CC=C4OC)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869883
Record name 8-{4-[(5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)(propyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70869883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.